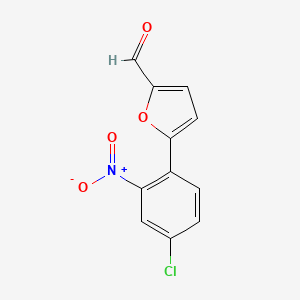

5-(4-Chloro-2-nitrophenyl)furfural

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHBWTNARIJFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361498 | |

| Record name | 5-(4-Chloro-2-nitrophenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-09-6 | |

| Record name | 5-(4-Chloro-2-nitrophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chloro-2-nitrophenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chloro-2-nitrophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Nitro Substituted Furan Derivatives in Chemical Science

Halogenated nitro-substituted furan (B31954) derivatives are a class of organic compounds that have garnered significant interest in the field of chemical science, particularly in medicinal chemistry. The furan ring itself is a versatile scaffold found in numerous biologically active compounds and pharmaceutical products. chempap.org The introduction of both halogen and nitro substituents onto this core structure can profoundly influence the molecule's physicochemical properties and biological activity.

The nitro group is a strong electron-withdrawing group that is essential for the activity of many antimicrobial agents. researchgate.net Its presence can lead to the generation of toxic intermediates within microbial cells, which can cause cellular damage and inhibit growth. acs.orggoogle.com Nitro-containing compounds have been investigated for a wide spectrum of activities, including antibacterial, antifungal, and antiprotozoal effects. google.comnist.gov

The addition of halogens, such as chlorine, can further enhance the biological potential of these molecules. Halogenation is a common strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org In the context of antimicrobial agents, halogenation has been shown to potentiate the activity of nitro-containing compounds. acs.org The synergistic effect of a nitro group and a halogen atom on the furan scaffold makes these derivatives promising candidates for the development of new therapeutic agents.

Research Trajectories and Potential of 5 4 Chloro 2 Nitrophenyl Furfural

Current research on 5-(4-Chloro-2-nitrophenyl)furfural primarily focuses on its use as a key intermediate in the synthesis of more complex molecules with potential biological activities. The aldehyde functional group on the furan (B31954) ring serves as a reactive site for various condensation reactions, allowing for the construction of a diverse range of derivatives.

One research trajectory involves the use of this compound in the synthesis of chalcones. Chalcones are a class of compounds known for their wide range of pharmacological properties. For instance, a series of chalcones were prepared through the Claisen-Schmidt condensation of the isomeric 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439) with substituted triazole ketones. jocpr.com These resulting chalcone (B49325) derivatives were then screened for their antibacterial activity. jocpr.com

Another avenue of research is the synthesis of morpholine (B109124) derivatives. In one study, 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine was synthesized. researchgate.net This synthesis likely involved the oxidation of the aldehyde group of this compound to a carboxylic acid, followed by amidation with morpholine. The resulting morpholine derivatives were evaluated for their antimicrobial properties. researchgate.net

These examples highlight the potential of this compound as a versatile building block in the development of new chemical entities with therapeutic potential. The combination of the halogenated nitrophenyl moiety and the reactive furfural (B47365) core provides a platform for generating a library of diverse compounds for biological screening.

Scope and Objectives of Academic Inquiry on 5 4 Chloro 2 Nitrophenyl Furfural

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that guide the design of synthetic routes. The primary disconnection is the C-C bond between the furan ring and the phenyl ring. This suggests that the synthesis can be approached by coupling a suitable furan derivative with a substituted benzene (B151609) derivative.

Another logical disconnection is at the formyl group on the furan ring. This allows for the use of a pre-functionalized furan, such as furfural (B47365) or 5-bromofurfural, which can be arylated in a subsequent step. Alternatively, the formyl group can be introduced onto a 5-arylated furan precursor.

The nitro and chloro substituents on the phenyl ring can be considered as functionalities introduced either before or after the coupling reaction. This provides flexibility in the choice of starting materials. For instance, one could start with a pre-functionalized 1-bromo-4-chloro-2-nitrobenzene or introduce the nitro and chloro groups onto a phenylfuran scaffold.

Direct Synthesis Routes to this compound

Several direct synthetic methods have been developed to construct the this compound molecule, primarily revolving around the formation of the crucial furan-phenyl bond.

Palladium-Catalyzed Cross-Coupling Strategies for Furan-Phenyl Linkage

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-C bonds between aromatic rings. The Suzuki-Miyaura coupling is a prominent method for synthesizing 5-arylfurfurals. rsc.orgresearchgate.net This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base. rsc.orgnih.gov For the synthesis of this compound, this would entail the reaction of 5-bromofurfural with (4-chloro-2-nitrophenyl)boronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. nih.govrsc.org For instance, PdCl2/XantPhos has been reported as an effective catalyst system for similar cross-coupling reactions. nih.govrsc.org

Stille coupling, which utilizes organotin reagents, is another powerful palladium-catalyzed method for creating the furan-phenyl linkage. researchgate.net This approach would involve the reaction of a stannylated furan derivative with a halo-substituted nitrobenzene (B124822) or vice versa.

Multicomponent Reactions Incorporating Furfural Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.netyoutube.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied. For example, a reaction could be designed that brings together a furfural derivative, a source of the 4-chloro-2-nitrophenyl moiety, and another component in a one-pot synthesis. researchgate.netresearchgate.net

Nitration and Halogenation Protocols in Precursor Synthesis

The synthesis of the required precursors often involves nitration and halogenation reactions. The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com This process generates the highly electrophilic nitronium ion (NO2+), which then reacts with the aromatic substrate. organicchemistrytutor.commasterorganicchemistry.com

Halogenation, specifically chlorination, of the phenyl ring can also be accomplished via electrophilic aromatic substitution, often requiring a Lewis acid catalyst to activate the halogen. libretexts.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the synthesis of the precursor 1-bromo-4-chloro-2-nitrobenzene would require careful consideration of the order of halogenation and nitration steps to achieve the desired substitution pattern. The furan ring itself can undergo electrophilic substitution reactions like nitration and halogenation, though the conditions must be carefully controlled to avoid degradation of the sensitive furan ring. youtube.com

Emerging and Sustainable Synthetic Approaches for this compound

In line with the growing emphasis on environmentally benign chemical processes, sustainable synthetic methods are being explored for the production of furan-based compounds.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles advocate for the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. Furfural, the parent compound of this compound, is a key platform chemical derived from lignocellulosic biomass, making it a renewable starting material. researchgate.netresearchgate.netmdpi.com

The development of catalytic processes that operate under milder conditions and utilize less toxic reagents is a key focus. For instance, photocatalytic methods are being investigated for the conversion of furfural and its derivatives, offering an energy-efficient and environmentally friendly alternative. rsc.org The use of water as a solvent in cross-coupling reactions is another green approach that is gaining traction. nih.gov Furthermore, the one-pot synthesis of N-substituted furfuryl amines through direct reductive amination of furanic aldehydes represents a sustainable pathway that minimizes waste and improves efficiency. acs.org

Flow Chemistry and Continuous Synthesis Paradigms

The synthesis of this compound can be envisioned through modern continuous manufacturing processes, which offer significant advantages over traditional batch methods. Flow chemistry, a cornerstone of this paradigm, involves the continuous pumping of reactants through a network of tubes or microreactors. This technique allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, improved safety profiles, and greater consistency in product quality.

For a molecule like this compound, a potential continuous synthesis route would likely involve a cross-coupling reaction, such as a Suzuki or Heck reaction. In a hypothetical Suzuki coupling scenario, 5-formyl-2-furanylboronic acid could be reacted with 1-bromo-4-chloro-2-nitrobenzene in a continuous flow system. The use of a packed-bed reactor containing a palladium-based catalyst would facilitate the reaction. The precise control of stoichiometry and residence time within the reactor can minimize the formation of impurities and maximize the yield of the desired product.

The benefits of a continuous flow approach for this synthesis include superior heat and mass transfer, which is particularly advantageous for exothermic reactions. The reduced reactor volume at any given time significantly enhances the safety of the process, especially when dealing with energetic materials like nitroaromatic compounds. Furthermore, the scalability of a continuous process is more straightforward than that of a batch process, allowing for a seamless transition from laboratory-scale synthesis to industrial production.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound via Suzuki Coupling

| Parameter | Value |

| Reactant A | 5-Formyl-2-furanylboronic acid |

| Reactant B | 1-Bromo-4-chloro-2-nitrobenzene |

| Catalyst | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand |

| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane) and an aqueous base |

| Temperature | 80-120 °C |

| Residence Time | 5-20 minutes |

| Flow Rate | 0.1-1.0 mL/min |

| Pressure | 1-5 bar |

| Reactor Type | Packed-bed microreactor |

| Potential Yield | >85% |

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic approaches represent a frontier in sustainable chemical synthesis, leveraging the high selectivity and efficiency of enzymes. For the synthesis of this compound, these methods could be employed to perform key bond-forming or functional group transformation steps under mild and environmentally benign conditions.

A prospective biocatalytic route could involve an enzymatic cross-coupling reaction. While traditional palladium-catalyzed couplings are effective, they often require harsh conditions and can lead to metal contamination of the product. A chemoenzymatic strategy could utilize an engineered enzyme, such as a "nitroreductase," to selectively activate the nitroaromatic ring, potentially facilitating a subsequent C-C bond formation under milder conditions.

The primary advantages of these pathways are their high specificity, which reduces the formation of byproducts, and their operation under mild conditions (typically at or near ambient temperature and pressure in aqueous media). This not only lowers the energy consumption of the process but also aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous reagents.

Table 2: Illustrative Chemoenzymatic Step for a Precursor to this compound

| Parameter | Description |

| Enzyme Class | Alcohol Dehydrogenase |

| Substrate | (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol |

| Co-factor | NAD+/NADH |

| Reaction Medium | Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7-8) |

| Temperature | 25-40 °C |

| Reaction Time | 12-48 hours |

| Potential Conversion | >95% |

| Product | This compound |

Chemical Reactivity Profiling of the Furfural Moiety

The furfural moiety is the primary site for a host of chemical transformations, allowing for the introduction of diverse structural motifs through reactions targeting the aldehyde group and the furan ring itself.

Aldehyde Functional Group Transformations

The aldehyde group is the most reactive functional group in the molecule and serves as a key handle for derivatization. Its electrophilic carbon is susceptible to attack by various nucleophiles, leading to a wide array of derivatives.

One of the most common transformations is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of this compound with a ketone containing an α-hydrogen, such as a substituted acetophenone (B1666503) or a triazole ketone, to yield α,β-unsaturated ketones, commonly known as chalcones. jocpr.comeijppr.comjetir.org These reactions are typically carried out in a solvent like ethanol (B145695) with a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) at room temperature. jocpr.comeijppr.com

The aldehyde can also readily undergo condensation with various nitrogen-based nucleophiles. Reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like glacial acetic acid leads to the formation of hydrazones, which can then undergo cyclization to form five-membered heterocyclic rings like pyrazolines . ajgreenchem.comresearchgate.netresearchgate.net Similarly, condensation with thiosemicarbazide (B42300) produces the corresponding thiosemicarbazone. chempap.org These reactions are often performed in boiling ethanol and can be acid-catalyzed to achieve completion in a shorter time. chempap.org

Furthermore, the aldehyde can be oxidized to a carboxylic acid. This transformation allows for the synthesis of amides and esters. For instance, the aldehyde can be converted to the corresponding 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid, which is then transformed into a more reactive acyl chloride using reagents like thionyl chloride. This acyl chloride serves as a versatile intermediate for creating amide derivatives, such as by reacting it with morpholine (B109124) in a solvent like dioxane to produce 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine. pensoft.net

| Reaction Type | Reagents & Conditions | Product Class | Reference |

| Claisen-Schmidt Condensation | Substituted ketone, Ethanolic KOH | Chalcone (B49325) | jocpr.com |

| Hydrazone/Pyrazoline Formation | Hydrazine hydrate, Glacial acetic acid | Pyrazoline | researchgate.net |

| Thiosemicarbazone Formation | Thiosemicarbazide, Ethanol | Thiosemicarbazone | chempap.org |

| Oxidation & Amidation | 1. Oxidation (e.g., KMnO₄) 2. SOCl₂ 3. Morphine, Dioxane | Furoyl Morpholine | pensoft.net |

Furan Ring Modifications and Aromatization

While less commonly derivatized than the aldehyde, the furan ring possesses unique reactivity that allows for significant structural alterations. Due to its reduced aromatic character compared to benzene, furan can act as a diene in cycloaddition reactions. acs.org

The Diels-Alder [4+2] cycloaddition is a key reaction for modifying the furan core. mdpi.com The furan ring in this compound can react with various dienophiles, such as maleimides or acrylonitrile, to form oxabicyclic adducts (oxanorbornenes). mdpi.comsemanticscholar.org These reactions are often thermodynamically controlled and can be influenced by Lewis acid catalysis. acs.org The electron-withdrawing nature of the nitrophenyl substituent can decrease the reactivity of the furan diene, requiring specific conditions to drive the reaction forward. semanticscholar.org

The resulting oxabicyclic adducts are valuable intermediates that can undergo subsequent aromatization . Under thermal or catalytic (acidic) conditions, these adducts can eliminate the oxygen bridge, often with dehydration or another rearrangement, to form new, highly substituted benzene rings. acs.orgacs.org This furan-to-aromatic strategy provides a powerful route to complex polycyclic aromatic compounds that would be difficult to synthesize through other methods. researchgate.netnih.gov

Other modifications include oxidative ring-opening, where oxidizing agents like peracids can convert the furan into an unsaturated 1,4-dicarbonyl compound. acs.orgrsc.org

Substituent Effects on the Chloronitrophenyl Group

Regioselective Functionalization of the Phenyl Ring

The 4-chloro-2-nitrophenyl group is highly electron-deficient, which governs its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) : The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the chlorine atom, significantly activates the ring for nucleophilic attack. wikipedia.orglibretexts.org The chlorine atom at the C-4 position is the designated leaving group and is ortho to the C-2 nitro group. This arrangement allows an attacking nucleophile to form a resonance-stabilized negative intermediate (a Meisenheimer complex), which is a key feature of the SNAr mechanism. libretexts.orglibretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, lowering the activation energy for the substitution. libretexts.orglibretexts.org Consequently, the chlorine atom can be displaced by various nucleophiles, such as alkoxides, amines, or thiolates, providing a direct method to introduce new functional groups at the C-4 position of the phenyl ring.

Electrophilic Aromatic Substitution : Conversely, the ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing inductive and resonance effects of both the nitro and chloro groups. quora.com Should an electrophilic substitution reaction be forced under harsh conditions, the directing effects of the existing substituents would control the regioselectivity. The nitro group is a strong meta-director, while the chloro group is an ortho-, para-director. In this competitive scenario, the powerful meta-directing influence of the nitro group would likely dominate, directing an incoming electrophile to the C-5 position (meta to the nitro group and ortho to the chloro group). mdpi.com However, such reactions are generally unfavorable.

Exploration of Electron-Donating and Electron-Withdrawing Group Impacts

The existing electron-withdrawing groups (EWGs) have a cascading effect on the molecule's reactivity.

Impact on the Furfural Moiety : The electron-deficient nature of the 4-chloro-2-nitrophenyl substituent enhances the electrophilicity of the entire furfural system. This effect is transmitted through the conjugated π-system, making the aldehyde carbon even more susceptible to nucleophilic attack than in unsubstituted furfural. This electronic pull facilitates reactions like the Claisen-Schmidt condensation and additions of other nucleophiles. nih.gov

Impact on the Phenyl Ring : As discussed, the EWGs are crucial for activating the phenyl ring towards SNAr reactions by stabilizing the anionic intermediate. doubtnut.comnih.gov The rate of nucleophilic substitution is significantly faster than in chlorobenzene (B131634) or even p-nitrochlorobenzene due to the combined activating effect of the ortho-nitro group. libretexts.orgdoubtnut.com

Introducing an electron-donating group (EDG), for example by reducing the nitro group to an amino group, would dramatically alter the reactivity profile. An amino group would be a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution, while deactivating the ring for nucleophilic substitution.

Synthesis of Advanced Derivatives and Analogs of this compound

The synthetic utility of this compound is demonstrated by its use as a precursor for a variety of more complex heterocyclic structures. These advanced derivatives are often synthesized through multi-step sequences that exploit the reactivity of the aldehyde group.

For example, Claisen-Schmidt condensation with appropriate ketones yields chalcone intermediates. These chalcones, containing an α,β-unsaturated ketone system, are themselves versatile synthons. Reaction of these chalcones with hydrazine hydrate or its derivatives is a common method for constructing pyrazoline rings, a five-membered heterocycle. researchgate.netnih.gov A study describes the synthesis of chalcones from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439) (a positional isomer) and substituted triazole ketones, leading to advanced hybrids containing furan, triazole, and chalcone motifs. jocpr.com

Another important class of derivatives includes amides. As previously mentioned, the aldehyde can be oxidized to a carboxylic acid and subsequently converted to an acyl chloride. This intermediate reacts smoothly with amines like morpholine to yield the corresponding furoyl morpholine derivative . pensoft.net The same aldehyde can be used to prepare the thioamide analog via the Willgerodt-Kindler reaction. pensoft.net

The table below showcases some of the advanced derivatives that have been synthesized from this compound or its close analogs, illustrating the synthetic pathways used.

| Starting Material | Reaction Sequence | Advanced Derivative | Reference |

| This compound | 1. Oxidation to carboxylic acid 2. Chlorination (SOCl₂) 3. Reaction with morpholine | 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine | pensoft.net |

| 5-(4-Chlorophenyl)furfural | 1. Condensation with hydroxylamine (B1172632) 2. Cyclization | 5-[5-(4-chlorophenyl)furan-2-yl]-3-aryl-4,5-dihydroisoxazole | nih.gov |

| 5-(4-Nitrophenyl)furfural | 1. Claisen-Schmidt with aryl ketone 2. Cyclization with hydrazine hydrate | 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazole | researchgate.net |

| 5-(2-Chloro-4-nitrophenyl)furfural | 1. Claisen-Schmidt with triazole ketone | 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(aryl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | jocpr.com |

Pharmacophore Elaboration and Lead Optimization Strategies

The inherent structural features of this compound make it an attractive starting point for the development of biologically active molecules. The process of modifying a lead compound to enhance its desired pharmacological properties is a cornerstone of medicinal chemistry.

Pharmacophore Elaboration:

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features include:

The Nitrophenyl Group: The nitro group, particularly in the ortho position, is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This feature can be crucial for binding to biological targets.

The Chloro Substituent: The chlorine atom introduces lipophilicity and can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The Furan Ring: This five-membered aromatic heterocycle acts as a rigid scaffold, properly orienting the other functional groups. Its oxygen atom can also act as a hydrogen bond acceptor.

The Aldehyde Group: The aldehyde is a versatile functional group that can be readily converted into a wide array of other functionalities, serving as a key handle for derivatization.

Research has demonstrated the significance of the nitro group in the biological activity of related compounds. For instance, in a series of 4-(5-aryl-2-furoyl)morpholines, a derivative of 5-(4-nitrophenyl)-2-furoyl)morpholine exhibited notable antifungal activity, highlighting the pharmacophoric contribution of the nitro group. pensoft.net

Lead Optimization Strategies:

Starting from the this compound core, several lead optimization strategies can be employed to improve potency, selectivity, and pharmacokinetic properties:

Substitution on the Phenyl Ring: While the parent compound has a chloro and a nitro substituent, further modifications could involve the introduction of other groups to probe the structure-activity relationship. For example, replacing the chloro group with other halogens or small alkyl groups could fine-tune the lipophilicity and electronic properties.

Bioisosteric Replacement: The furan ring can be replaced with other five- or six-membered heterocycles, such as thiophene, pyrrole, or pyridine, to explore the impact on biological activity and metabolic stability.

A concrete example of derivatization involves the conversion of this compound to its corresponding furoic acid, followed by reaction with morpholine to yield 4-[5-(4-chloro-2-nitrophenyl)-2-furoyl]morpholine. pensoft.net This transformation converts the aldehyde into a more stable and potentially more biologically active amide functionality.

Table 1: Potential Derivatization Strategies for Lead Optimization

| Original Functional Group | Modification | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Aldehyde | Oxidation | Carboxylic Acid | Increased polarity, hydrogen bonding |

| Aldehyde | Reduction | Alcohol | Hydrogen bond donor/acceptor |

| Aldehyde | Reductive Amination | Amine | Introduction of basic center |

| Aldehyde | Condensation | Imine/Schiff Base | Altered geometry and electronics |

| Aldehyde | Wittig Reaction | Alkene | Increased structural diversity |

| Furan Ring | Bioisosteric Replacement | Thiophene, Pyrrole | Modified electronic properties and ADME |

| Chloro Group | Substitution | Fluoro, Bromo | Fine-tuning of lipophilicity and halogen bonding |

Heterocyclic Ring Annulation and Fusion Derivatives

The aldehyde and the activated phenyl ring in this compound provide reactive sites for the construction of more complex, fused heterocyclic systems. Ring annulation, the process of building a new ring onto an existing one, can lead to novel molecular architectures with unique biological and material properties.

While specific examples of ring annulation starting directly from this compound are not extensively reported, the known reactivity of related compounds suggests several potential pathways. For instance, the aldehyde group can participate in condensation reactions with binucleophiles to form new heterocyclic rings.

A relevant strategy is the ring opening-ring closure reaction. Although not directly involving this compound, studies on related nitrated heterocyclic systems, such as 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, have shown that nucleophilic attack can lead to the opening of one ring and subsequent closure to form a new, fused heterocyclic system. researchgate.net This suggests that the nitro-activated phenyl ring in this compound could potentially undergo similar transformations under specific reaction conditions.

Potential Ring-Forming Reactions:

Friedländer Annulation: The aldehyde group could potentially react with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl, in the presence of a base, to form a quinoline (B57606) ring fused to the furan or phenyl ring, although this would be a challenging transformation.

Gewald Reaction: The aldehyde could react with an α-cyano ester and elemental sulfur in the presence of a base to form a substituted aminothiophene.

Hantzsch Dihydropyridine (B1217469) Synthesis: A multi-component reaction involving the aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt could yield a dihydropyridine derivative.

These strategies, while speculative for this specific compound, are well-established in synthetic organic chemistry and represent viable avenues for the creation of novel heterocyclic derivatives of this compound.

Table 2: Potential Heterocyclic Ring Systems from this compound

| Reaction Type | Reactants | Potential Fused/Annulated Ring |

|---|---|---|

| Knoevenagel Condensation followed by Cyclization | Active methylene compounds (e.g., malononitrile) | Pyran, Pyridine derivatives |

| Paal-Knorr Furan Synthesis (in reverse) | - | Could be a precursor to other heterocycles |

| Fischer Indole Synthesis (with a suitable hydrazine) | Hydrazine derivatives | Indole derivatives |

Polymerization and Oligomerization Precursors

Furfural and its derivatives are well-known precursors for the synthesis of polymers and resins. The aldehyde functionality and the furan ring are susceptible to polymerization under certain conditions, typically in the presence of acids.

While there is no direct research found on the polymerization of this compound, its structural similarity to furfural suggests that it could undergo similar reactions. The polymerization of furfural often proceeds through the opening of the furan ring and condensation reactions involving the aldehyde group, leading to the formation of furan resins, often referred to as "humins." researchgate.netutwente.nl

Potential Polymerization Pathways:

Acid-Catalyzed Polymerization: Treatment of this compound with strong acids could initiate polymerization through electrophilic attack on the furan ring, leading to the formation of oligomeric or polymeric materials. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring might influence the reactivity of the furan ring and the properties of the resulting polymer.

Reductive Polymerization: Reduction of the aldehyde to an alcohol would yield (5-(4-chloro-2-nitrophenyl)furan-2-yl)methanol. Furfuryl alcohol is known to polymerize readily in the presence of acid to form poly(furfuryl alcohol). It is plausible that the substituted furfuryl alcohol derivative could undergo a similar process.

Copolymerization: The compound could potentially be used as a comonomer in polymerization reactions with other monomers to tailor the properties of the resulting polymer. For instance, furfural-derived monomers have been copolymerized with oxiranes. rsc.org

The resulting polymers or oligomers could possess interesting properties due to the incorporation of the halogen and nitro functionalities, potentially finding applications in materials science as specialty polymers with enhanced thermal stability or specific electronic properties.

Table 3: Comparison of Furfural and this compound as Polymer Precursors

| Property | Furfural | This compound (Predicted) |

|---|---|---|

| Polymerization Conditions | Acid-catalyzed | Likely acid-catalyzed, potentially modified reactivity |

| Resulting Polymer | Furan resins (Humins) | Substituted furan-based polymer |

| Potential Polymer Properties | Thermosetting, chemical resistance | Potentially higher thermal stability, altered solubility, flame retardant properties |

Mechanistic Investigations and Reaction Dynamics of 5 4 Chloro 2 Nitrophenyl Furfural Reactions

Elucidation of Reaction Mechanisms in 5-(4-Chloro-2-nitrophenyl)furfural Synthesis

The primary route for the synthesis of this compound is the Meerwein arylation of furfural (B47365). This reaction involves the copper-catalyzed addition of an aryl diazonium salt to the furan (B31954) ring.

The mechanism proceeds through several key steps:

Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. The aniline (B41778) is treated with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding aryldiazonium salt, 4-chloro-2-nitrophenyldiazonium chloride.

Radical Formation: The aryldiazonium salt is then introduced to a solution containing furfural and a copper(I) or copper(II) salt catalyst, commonly copper(II) chloride. The copper catalyst facilitates the decomposition of the diazonium salt, leading to the formation of a 4-chloro-2-nitrophenyl radical with the release of nitrogen gas. The involvement of aryl radicals is a key feature of the Meerwein arylation mechanism. wikipedia.org

Addition to Furan: The highly reactive 4-chloro-2-nitrophenyl radical attacks the electron-rich furan ring of furfural. The addition occurs preferentially at the C5 position, which is the most nucleophilic site and is sterically accessible. This addition forms a resonance-stabilized radical intermediate.

Re-aromatization and Product Formation: The furan ring is regenerated through an oxidation step, where the radical intermediate is oxidized, typically by Cu(II), to form a carbocation. Subsequent loss of a proton (H+) from the C5 position re-establishes the aromaticity of the furan ring, yielding the final product, this compound.

Kinetic Studies of Derivatization Reactions Involving this compound

The aldehyde functional group in this compound is a prime site for various derivatization reactions, most notably condensation reactions. Kinetic studies of these reactions provide insight into reaction rates and the factors that control them.

A prominent example is the Claisen-Schmidt condensation, where the furfural derivative reacts with a ketone or another compound with an active methylene (B1212753) group in the presence of a base or acid catalyst. The kinetics of the condensation of furfural with acetophenone (B1666503) have been shown to follow a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which simplifies to second-order kinetics under conditions of weak reactant adsorption on the catalyst surface. rsc.org

The reaction rate is significantly influenced by the electronic nature of the substituents on the phenyl ring. The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups in this compound increases the electrophilicity of the aldehyde's carbonyl carbon. This enhanced electrophilicity makes it more susceptible to nucleophilic attack, thereby increasing the rate of the initial aldol (B89426) addition step compared to unsubstituted furfural.

Kinetic models for similar reactions, such as the hydrogenation of furfural, have also been developed. The hydrogenation of furfural to furfuryl alcohol and subsequently to tetrahydrofurfuryl alcohol has been modeled as a first-order reaction with respect to the furfural concentration. scirp.org The activation energies for these steps provide a quantitative measure of the temperature sensitivity of the reaction rates. While specific data for this compound is not available, the principles can be extrapolated.

Table 1: Representative Kinetic Parameters for Furfural Derivatization Reactions This table presents data for model reactions involving furfural to illustrate kinetic principles applicable to its derivatives.

| Reaction | Catalyst | Temperature (°C) | Apparent Activation Energy (kJ/mol) | Kinetic Model | Reference |

|---|---|---|---|---|---|

| Furfural Condensation with Acetone | Rehydrated MgAl Hydrotalcite | 10 - 50 | - | Includes catalyst deactivation term | abo.fi |

| Furfural Condensation with Acetophenone | 15% w/w Al₂O₃/CaO | 120 | 52.3 | Langmuir-Hinshelwood | rsc.org |

| Furfural Hydrogenation to Furfuryl Alcohol | Raney Nickel | 110 - 140 | 24.7 | First-Order | scirp.org |

| Furfuryl Alcohol Hydrogenation to Tetrahydrofurfuryl Alcohol | Raney Nickel | 110 - 140 | 27.7 | Zero-Order | scirp.org |

Stereochemical Aspects and Chiral Derivatization

The aldehyde group of this compound is prochiral, meaning that nucleophilic addition to the carbonyl can create a new stereocenter. The stereochemical outcome of such reactions is of significant interest, particularly in the synthesis of enantiomerically pure compounds.

The stereoselectivity of nucleophilic additions is governed by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids. For instance, in reactions involving α-heteroatom substituted aldehydes, the use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) can favor the formation of syn-diastereomers through a rigid, chelated transition state. nih.gov Conversely, non-chelating Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) often lead to the formation of anti-diastereomers, as predicted by the Felkin-Anh model of non-chelation-controlled addition.

The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the diene. The facial selectivity (endo/exo) of these reactions is influenced by the substituents on the furan ring and the dienophile. mdpi.com

Chiral derivatization of this compound can be achieved by:

Asymmetric reduction of the aldehyde to form a chiral alcohol.

Reaction with chiral nucleophiles or in the presence of a chiral catalyst.

Formation of chiral auxiliaries , such as chiral imines or oxazolidinones, which can direct the stereochemistry of subsequent reactions.

Table 2: Conceptual Stereochemical Outcomes in Nucleophilic Additions to Substituted Aldehydes This table illustrates the principles of stereocontrol in reactions analogous to those involving this compound.

| Aldehyde Substrate | Reagent/Lewis Acid | Predominant Diastereomer | Proposed Model | Reference |

|---|---|---|---|---|

| 3-Azidoalkanal | Allyltrimethylsilane / TiCl₄ | syn | Chelation Control (Boat-like TS) | nih.gov |

| 3-Azidoalkanal | Allyltrimethylsilane / BF₃·OEt₂ | anti | Non-chelation Control | nih.gov |

| α-Chloroaldehyde | Sterically hindered nucleophile / Lewis Acid | syn | Polar Felkin-Anh | |

| 2-Furfural | Isoprene / Boron-based catalyst | anti | - | chempedia.info |

Solvent Effects and Catalysis in this compound Chemistry

The choice of solvent and catalyst is paramount in controlling the reaction pathways, rates, and selectivity in the synthesis and derivatization of this compound.

Solvent Effects: Solvents can influence reactions by solvating reactants, stabilizing transition states, and, in some cases, participating directly in the reaction mechanism.

In the Meerwein arylation synthesis, the choice of solvent affects the solubility of the diazonium salt and the catalyst, influencing the reaction yield. researchgate.net

In condensation reactions , polar aprotic solvents like DMF or DMSO can accelerate reaction rates by stabilizing charged intermediates. However, in some catalytic systems, solvent-free conditions have been shown to be effective. mdpi.com

For furan ring reactions , computational studies have shown that while explicit solvent interactions can be significant, implicit solvent models can often adequately predict reaction pathways, suggesting that a mobile, fluctuating solvent shell is present. rsc.org

Catalysis: Catalysts are essential for achieving high efficiency and selectivity.

Synthesis: Copper salts (e.g., CuCl₂, CuBr) are the standard catalysts for the Meerwein arylation. wikipedia.org Their redox cycle (Cu⁺/Cu²⁺) is central to the radical generation and termination steps.

Derivatization of the Aldehyde Group:

Base Catalysis: Solid bases like hydrotalcites, CaO, or MgO are effective for Claisen-Schmidt condensation reactions, promoting the deprotonation of the ketone to form the enolate nucleophile. rsc.orgosti.gov

Acid Catalysis: Acid catalysts, both homogeneous (e.g., H₂SO₄) and heterogeneous, are used for reactions like acetalization or condensation with other furan molecules. mdpi.comresearchgate.net Tin(II) chloride (SnCl₂) has been reported as an efficient, mild, and recyclable Lewis acid catalyst for the acetalization of furfural.

Metal Catalysis: Noble and non-noble metal catalysts (e.g., Ni, Pt, Au) supported on materials like activated carbon are widely used for hydrogenation or oxidation of the aldehyde group. mdpi.com The choice of metal and support can tune the selectivity towards the desired product, such as the alcohol (from hydrogenation) or the carboxylic acid (from oxidation).

Table 3: Influence of Catalysts on Furfural Derivatization Reactions This table summarizes findings for various catalytic transformations of furfural, which are applicable to its derivatives.

| Reaction Type | Catalyst | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Acetalization | SnCl₂ | Alcohol (e.g., Ethanol) | High selectivity (97-100%) at room temperature; recyclable catalyst. | - |

| Aldol Condensation | CaO/MgAl₂O₄ | Acetone | High specific rates, but deactivation observed due to Cannizzaro side reaction. | osti.gov |

| Oxidative Condensation | Au/CeO₂ | n-Propanol | High conversion (84.9%) and selectivity (99.7%) to the C8 condensation product. | mdpi.com |

| Hydrogenation | Raney Nickel | Liquid Phase | Effective for complete hydrogenation to tetrahydrofurfuryl alcohol. | scirp.org |

Table of Mentioned Compounds

| Name as Used in Article | IUPAC Name |

| This compound | 5-(4-Chloro-2-nitrophenyl)furan-2-carbaldehyde |

| 2-Chloro-4-nitroaniline | 2-Chloro-4-nitroaniline |

| 4-Chloro-2-nitrophenyldiazonium chloride | 4-Chloro-2-nitrophenyldiazonium chloride |

| Furfural | Furan-2-carbaldehyde |

| Acetophenone | 1-Phenylethan-1-one |

| Furfuryl alcohol | Furan-2-ylmethanol |

| Tetrahydrofurfuryl alcohol | Tetrahydrofuran-2-ylmethanol |

| Titanium tetrachloride | Titanium(IV) chloride |

| Boron trifluoride etherate | Boron trifluoride diethyl etherate |

| Copper(II) chloride | Copper(II) chloride |

| Sodium nitrite | Sodium nitrite |

| Hydrochloric acid | Hydrochloric acid |

| Tin(II) chloride | Tin(II) chloride |

Computational Chemistry and Theoretical Studies of 5 4 Chloro 2 Nitrophenyl Furfural

Electronic Structure and Molecular Orbital Analysis of 5-(4-Chloro-2-nitrophenyl)furfural

There are no published studies detailing the electronic structure or molecular orbital analysis of this compound. Such an analysis would typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the mapping of electron density distribution. These parameters are crucial for understanding the molecule's kinetic stability and its propensity to engage in chemical reactions. For the broader class of furfural (B47365) molecules, density functional theory (DFT) has been used to investigate electronic properties, often in the context of their interaction with metal surfaces. unibo.itsoton.ac.uk However, specific values for this compound are not available.

Quantum Chemical Calculations of Reactivity and Selectivity

No literature could be found that reports on quantum chemical calculations to predict the reactivity and selectivity of this compound. These calculations, often employing methods like DFT, are used to generate molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and to calculate Fukui functions to predict local reactivity. Such studies are vital for understanding the regioselectivity of the molecule in various reactions.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research on the conformational analysis or molecular dynamics (MD) simulations of this compound. Conformational analysis would identify the most stable three-dimensional arrangements of the atoms, while MD simulations would provide insights into the molecule's dynamic behavior over time, including its flexibility and interactions with solvents. While MD simulations have been performed on furfural and 5-hydroxymethylfurfural (B1680220) to understand their behavior in aqueous solutions nih.govrsc.org, this has not been extended to the title compound.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are frequently used to predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) to aid in the experimental characterization of new compounds. However, no such predictive studies for this compound have been published. Similarly, while intermolecular interactions are key to understanding the physical properties and biological activity of a molecule, no computational studies have been found that specifically analyze the non-covalent interactions of this compound. Studies on similar molecules have shown the importance of stacking interactions and hydrogen bonds in their crystal packing. mdpi.com

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

The scaffold of this compound could potentially be used for the design of virtual libraries for in silico screening against biological targets. This approach is common in drug discovery. However, there is no evidence in the scientific literature of this specific scaffold being used for such purposes.

Biological Activities and Mechanisms of Action of 5 4 Chloro 2 Nitrophenyl Furfural Derivatives

Biological Target Identification and Validation

The biological activity of derivatives of 5-(4-chloro-2-nitrophenyl)furfural is intrinsically linked to their ability to interact with specific molecular targets within pathogenic organisms or cancer cells. Research has identified several key proteins and pathways that are modulated by these compounds.

One of the primary validated targets for nitrophenyl derivatives is aldose reductase (ALR2) . This enzyme is implicated in the development of diabetic complications. It has been proposed through docking studies that the nitro group of these compounds plays a crucial role in binding to the active site residues Tyr48 and His110 of the enzyme, a site typically occupied by acidic inhibitors. mdpi.com

In the context of anticancer activity, tubulin has been identified as a significant target for furan-based derivatives. Specifically, certain analogs have been shown to interact with the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Furthermore, studies on complex hybrid molecules incorporating a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, derived from the parent furfural (B47365), suggest a caspase-independent, AIF-mediated apoptotic pathway . This indicates that the cytotoxic effects may be mediated through mitochondrial pathways, a critical hub in the regulation of cell death.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their efficacy.

For antibacterial activity , chalcones synthesized from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439) have demonstrated that the nature of substituents on an appended triazole ring is critical. Derivatives bearing chloro and bromo groups on the phenyl ring of the triazole moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of anticancer agents , the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment has been identified as a crucial pharmacophore. The anticancer cytotoxicity of thiazolidinone hybrids is largely dependent on the presence of this moiety. Moreover, the nature of the substituent at the 3-position of the 4-thiazolidinone (B1220212) ring also plays a significant role in modulating the anticancer effects.

SAR studies on 1-(furan-2-ylmethyl)pyrrolidine-based Stimulation-2 (ST2) inhibitors, which feature a nitrophenyl furan (B31954) core, have revealed that a dimethylamine (B145610) group on a second phenyl ring can enhance inhibitory activity. Further substitutions on the nitrophenyl ring itself lead to varied potencies, as evidenced by differing IC50 values. For instance, the introduction of an additional chloro group to the nitrophenyl furan scaffold resulted in a higher IC50 value, indicating reduced potency in that specific assay.

For antifungal applications , research on 4-(5-aryl-2-furoyl)morpholines has underscored the importance of the nitro group for activity against Cryptococcus neoformans. lmaleidykla.lt

Mechanistic Pathways of Biological Activity

The therapeutic effects of this compound derivatives are realized through various mechanistic pathways, from direct enzyme inhibition to interference with cellular signaling cascades.

Enzyme Inhibition and Modulation

A key mechanism of action for this class of compounds is the direct inhibition of enzymes that are vital for the survival and proliferation of target cells. As previously mentioned, nitrophenyl derivatives have been identified as inhibitors of aldose reductase (ALR2) . mdpi.com The interaction, predicted to involve the nitro group and key active site residues, effectively blocks the enzyme's function.

Another critical enzymatic target is tubulin . By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, a structure essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.

Receptor Binding and Signaling Pathway Interference

While direct receptor binding data for this compound itself is limited, studies on its derivatives suggest interference with cellular signaling pathways is a significant aspect of their mechanism of action.

The investigation of thiazolidinone hybrids containing a 2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment points towards the induction of apoptosis through a caspase-independent, AIF-mediated pathway . This suggests that these compounds can trigger programmed cell death by acting on mitochondrial signaling, a mechanism distinct from many classical chemotherapy agents.

Cellular Uptake and Intracellular Localization Studies

Specific studies on the cellular uptake and intracellular localization of this compound are not extensively documented in the available literature. However, based on the general properties of nitroaromatic compounds and furfural derivatives, some inferences can be drawn.

The lipophilicity of these compounds, which can be modulated by their specific substituents, is expected to play a significant role in their ability to cross cellular membranes. It is known that the cytotoxicity of some nitroaromatic compounds in mammalian cells is influenced by their lipophilicity, which can enhance their cellular uptake. lmaleidykla.lt

Once inside the cell, the biological activity of these compounds is dependent on their interaction with intracellular targets. For instance, the reduction of the nitro group, a common bioactivation step for nitroaromatic compounds, is often carried out by intracellular flavoenzymes such as NADPH:cytochrome P-450 reductase. mdpi.com This suggests that these compounds are likely to be present in the cytoplasm and associated with organelles like the endoplasmic reticulum where such enzymes are located. The identification of tubulin as a target further implies a cytoplasmic localization.

Specific Biological Applications of this compound Analogs

The diverse biological activities of this compound analogs have led to their investigation in several specific therapeutic areas.

Antibacterial Agents: Chalcone (B49325) derivatives of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde have shown promising antibacterial activity. nih.gov These compounds have been effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa. nih.gov

Anticancer Agents: Thiazolidinone derivatives have emerged as potent anticancer agents. They have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), melanoma (SK-MEL-5), gastric cancer (AGS), and breast cancer (MCF-7 and MDA-MB-231). nih.govnih.gov

Interactive Data Tables

Table 1: Anticancer Activity of Thiazolidinone Derivatives This table is based on data for compounds with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| 2f | NCI60 Panel (average) | GI50 | 2.80 |

| 2f | NCI60 Panel (average) | TGI | 32.3 |

| 2f | NCI60 Panel (average) | LC50 | 80.8 |

| 2h | NCI60 Panel (average) | GI50 | 1.57 |

| 2h | NCI60 Panel (average) | TGI | 13.3 |

Table 2: Antimicrobial Activity of Chalcone Derivatives This table is based on data for chalcones derived from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde.

| Compound ID | Bacterial Strain | Activity |

|---|---|---|

| 3a (chloro substituent) | Pseudomonas aeruginosa | Effective |

| 3f (bromo substituent) | Pseudomonas aeruginosa | Good |

| 3f (bromo substituent) | Staphylococcus aureus | Good |

Antimicrobial Research and Antibiotic Development

Derivatives of this compound have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens. The structural features of these compounds, particularly the presence of the nitro group and the chloro substitution on the phenyl ring, are believed to play a crucial role in their mechanism of action.

One area of investigation has been the synthesis of chalcones derived from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a series of chalcones incorporating a triazole moiety were synthesized and screened for their antibacterial properties. The results indicated that these hybrid molecules exhibited significant antibacterial efficacy. mdpi.com

Another noteworthy class of derivatives are the 4-(5-aryl-2-furoyl)morpholines. Within this class, the compound 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine has been synthesized and evaluated for its antimicrobial activity. nih.gov While this specific derivative did not show high antibacterial activity in the conducted studies, other analogs within the same family, particularly those with a nitro group, displayed significant antifungal properties. nih.gov This suggests that the 5-(4-chloro-2-nitrophenyl)furan scaffold can be a valuable template for developing new antifungal agents. Furthermore, the thio-analog, 4-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]carbonothioyl}morpholine , has also been synthesized, expanding the chemical space for antimicrobial screening. nih.gov

The mechanism of action for nitrofuran derivatives is generally attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can then damage microbial DNA, ribosomes, and other cellular components, ultimately leading to cell death.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Findings | Reference(s) |

| 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | Gram-positive and Gram-negative bacteria | Promising activity against various bacterial strains. | mdpi.com |

| 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine | Bacteria and Fungi | No high antibacterial activity, but analogs show antifungal potential. | nih.gov |

Anticancer Research and Antitumor Agent Discovery

The quest for novel anticancer agents has led researchers to explore a wide array of synthetic compounds, including derivatives of this compound. These molecules have shown potential in inhibiting the growth of various cancer cell lines, often through mechanisms that disrupt fundamental cellular processes.

A significant area of research has focused on hybrid molecules that combine the 5-nitrophenylfuran moiety with other pharmacologically active scaffolds. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are structurally related to the core compound, have demonstrated significant cytotoxic effects on tumor cells. researchgate.netmdpi.com One of the most active compounds in this series, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid , exhibited potent antimitotic activity against a panel of 60 human cancer cell lines. pensoft.net This compound was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines, with GI50 values in the submicromolar to micromolar range. researchgate.netpensoft.net The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent was found to be crucial for the observed anticancer activity. researchgate.netmdpi.com

Furthermore, other derivatives containing the 5-phenylfuran scaffold have been investigated as potential anticancer agents. For instance, a series of 5-(4-chlorophenyl)furan derivatives were designed as inhibitors of tubulin polymerization, a key process in cell division. researchgate.netnih.govnih.gov Several of these compounds displayed potent antitumor activity, with some being more effective than the well-known tubulin inhibitor, colchicine. researchgate.netnih.govnih.gov These findings highlight the potential of the 5-phenylfuran core structure in the development of novel antimitotic agents.

Table 2: Anticancer Activity of Selected this compound Derivatives and Analogs

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Key Findings | Reference(s) |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 panel (Leukemia, Colon, CNS, Melanoma, etc.) | Antimitotic activity; potent cytotoxicity with mean GI50 of 1.57 µM. | researchgate.netpensoft.net |

| 5-(4-chlorophenyl)furan-pyrazoline derivatives | Leukemia SR cell line | Inhibition of tubulin polymerization; some derivatives more potent than colchicine. | researchgate.netnih.govnih.gov |

Anti-inflammatory and Immunomodulatory Potentials

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the search for effective anti-inflammatory agents is ongoing. Furan derivatives, in general, have been shown to possess anti-inflammatory properties through various mechanisms. nih.gov These mechanisms often involve the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators. nih.gov

While specific studies on the anti-inflammatory activity of this compound are limited, the broader class of furan-containing compounds has demonstrated the ability to suppress the production of inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The anti-inflammatory effects of furan derivatives are often attributed to their antioxidant properties, including the scavenging of free radicals and the reduction of lipid peroxidation. nih.gov

The structural features of this compound, particularly the presence of aromatic rings, may enhance its lipophilicity, which in turn could augment its antioxidative and anti-inflammatory effects. nih.gov Some furan derivatives have been shown to inhibit key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways play a central role in the expression of pro-inflammatory genes. The potential immunosuppressive activity of some related thiazolidinone derivatives has also been noted, suggesting a possible role in modulating immune responses. mdpi.commdpi.com

Further research is needed to specifically elucidate the anti-inflammatory and immunomodulatory mechanisms of this compound and its derivatives.

Table 3: Potential Anti-inflammatory Mechanisms of Furan Derivatives

| Mechanism | Description | Reference(s) |

| Inhibition of Inflammatory Mediators | Suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production. | nih.gov |

| Antioxidant Activity | Scavenging of free radicals and reduction of lipid peroxidation. | nih.gov |

| Modulation of Signaling Pathways | Inhibition of NF-κB and MAPK signaling pathways. | nih.gov |

| Immunosuppressive Activity | Potential modulation of immune cell responses. | mdpi.commdpi.com |

Antiviral and Antiparasitic Investigations

The development of new antiviral and antiparasitic drugs is a critical area of research, driven by the emergence of drug-resistant pathogens. Nitroaromatic compounds, including derivatives of this compound, have shown promise in this regard.

Schiff bases derived from furan-containing compounds have been a focus of antiviral research. Although specific data on this compound derivatives is not extensively available, the general class of Schiff bases has demonstrated a broad range of antiviral activities. researchgate.net These compounds can be synthesized through the condensation of an aldehyde or ketone with a primary amine. The resulting imine or azomethine group is a key feature for their biological activity. researchgate.net Studies on Schiff bases of other heterocyclic systems have shown activity against a variety of viruses, including herpes simplex virus, influenza virus, and feline corona virus. nih.gov The mechanism of action of antiviral Schiff bases can vary but may involve interference with viral entry, replication, or assembly.

In the realm of antiparasitic research, nitroaromatic compounds have a more established history. A series of nitroaromatic compounds were synthesized and evaluated for their activity against Leishmania amazonensis and Trypanosoma cruzi. nih.gov Several of these compounds exhibited significant anti-leishmanial activity in vitro. nih.gov Furthermore, 5-aryl-2-furamides, a class of compounds structurally related to the subject of this article, have been investigated as agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. pensoft.net These findings suggest that the 5-(4-chloro-2-nitrophenyl)furan scaffold could be a valuable starting point for the design of new antiparasitic drugs.

Table 4: Antiviral and Antiparasitic Potential of Related Furan Derivatives

| Compound Class | Target Pathogen(s) | Activity/Key Findings | Reference(s) |

| Schiff Bases (general) | Various viruses (e.g., HSV, Influenza) | Broad-spectrum antiviral potential. | researchgate.netnih.gov |

| Nitroaromatic Compounds | Leishmania amazonensis | Significant in vitro anti-leishmanial activity. | nih.gov |

| 5-Aryl-2-furamides | Trypanosoma brucei | Investigated as potential agents against African trypanosomiasis. | pensoft.net |

Neuropharmacological and Central Nervous System Applications

The central nervous system (CNS) presents a unique set of challenges and opportunities for drug discovery. Derivatives of this compound have shown some potential in this area, primarily through their activity against CNS cancer cell lines and the neuropharmacological effects of structurally related compounds.

As mentioned in the anticancer section, certain thiazolidinone derivatives of a similar core structure have demonstrated significant activity against CNS cancer cell lines, such as SF-539. researchgate.netpensoft.net This suggests that these compounds can cross the blood-brain barrier to exert their cytotoxic effects, a critical property for any CNS-active drug.

Beyond cancer, research into structurally similar heterocyclic compounds has revealed potential neuroprotective and anti-epileptic properties. For instance, a study on a 1,2,4-oxadiazole (B8745197) derivative, which shares some structural similarities with derivatives of the target compound, identified it as a novel anti-epileptic agent in zebrafish and mouse models. nih.gov This compound was found to modulate the levels of several neurotransmitters and neurosteroids in the brain, including serotonin, GABA, and allopregnanolone. nih.gov It also exhibited neuroprotective effects by scavenging reactive oxygen species. nih.gov While these findings are not directly on a this compound derivative, they provide a rationale for exploring this chemical space for new neuropharmacological agents.

Further investigation is warranted to explore the full potential of this compound derivatives in the treatment of a broader range of neurological disorders.

Table 5: Central Nervous System Activity of Related Derivatives

| Compound/Derivative Class | Application | Mechanism/Key Findings | Reference(s) |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | CNS Cancer | Cytotoxic against CNS cancer cell lines (e.g., SF-539). | researchgate.netpensoft.net |

| 1,2,4-Oxadiazole derivative | Epilepsy | Anti-epileptic and neuroprotective effects; modulation of neurotransmitters and neurosteroids. | nih.gov |

Applications of 5 4 Chloro 2 Nitrophenyl Furfural in Materials Science

Utilization of 5-(4-Chloro-2-nitrophenyl)furfural in Polymer Chemistry

The inherent structure of this compound, featuring a reactive aldehyde group, a furan (B31954) ring, and nitro and chloro substituents, suggests its potential as a building block in polymer synthesis. However, dedicated research to explore this potential has not been published.

While the molecular architecture of this compound makes it a candidate for monomer design, no studies have been found that utilize it for the creation of advanced polymeric materials. The aldehyde functionality could theoretically be used in condensation polymerizations, for instance, with amines to form Schiff base polymers. The nitro and chloro groups could also offer sites for further functionalization of a resulting polymer.

There are no published reports on the synthesis or characterization of functional polymers or copolymers derived specifically from this compound. Research on other furfural (B47365) derivatives has shown the capacity of the furan ring to be incorporated into polymer backbones, but this has not been extended to this particular compound.

Optoelectronic and Photonic Materials

The conjugated system of the furfural core linked to the substituted phenyl ring suggests that derivatives of this compound could possess interesting photophysical properties. However, the scientific literature lacks studies on these potential applications.

No research has been identified that focuses on the synthesis of fluorescent or luminescent derivatives from this compound. The exploration of its chromophoric and fluorophoric potential remains an open area of investigation.

There is no evidence in the current body of scientific literature to suggest that this compound or its derivatives have been synthesized or tested for applications in organic light-emitting diodes (OLEDs) or organic solar cells.

Sensing Applications and Chemical Probes

The molecular structure of this compound, which combines a furfural core with a substituted nitrophenyl group, suggests its potential as a scaffold for the development of chemical sensors and fluorescent probes. The aldehyde group of the furfural moiety is a versatile functional handle that can be readily converted into various Schiff bases or other derivatives. These modifications can introduce specific binding sites for metal ions or other analytes.

While direct studies on this compound as a sensor are not prominently reported, research on similar nitrophenyl-substituted furans and other aromatic aldehydes provides a basis for its potential in this area. For instance, Schiff bases derived from aldehydes containing nitro-aromatic groups have been investigated as colorimetric and fluorescent chemosensors. The electron-withdrawing nature of the nitro group can influence the photophysical properties of the molecule upon binding to an analyte, leading to a detectable signal.

For example, the synthesis of Schiff bases from the reaction of various aldehydes with primary amines is a common strategy for creating fluorescent probes. The fluorescence properties of such compounds can be modulated by the electronic effects of substituents on the aromatic rings. In principle, Schiff base derivatives of this compound could be designed to exhibit selective fluorescence quenching or enhancement in the presence of specific metal ions. However, empirical data from studies focused specifically on this compound are not currently available in the literature.

A study on the synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde has demonstrated that such compounds can be readily synthesized and exhibit biological activity. This suggests that similar synthetic routes could be applied to this compound to create novel compounds for various applications, potentially including sensing.

Advanced Composites and Nanomaterials

The incorporation of functional organic molecules into polymers or onto nanomaterials is a widely explored strategy for developing advanced materials with tailored properties. The aromatic and polar nature of this compound suggests its potential as a functional additive or monomer in the creation of advanced composites and nanomaterials.

The aldehyde functionality could be utilized for covalent grafting of the molecule onto the surface of materials like silica, graphene oxide, or other nanomaterials bearing complementary functional groups (e.g., amines). Such functionalization could impart specific properties to the nanomaterial, such as altered hydrophobicity, thermal stability, or the introduction of reactive sites for further modification. Research on the functionalization of graphene oxide with 2,4-dinitrophenylhydrazine (B122626) demonstrates a method for attaching nitrophenyl groups to graphene surfaces, which could be analogous to potential reactions with this compound.

Furthermore, the furfural moiety itself is a well-known bio-based platform chemical. Polymers derived from furfural are being investigated as renewable alternatives to petroleum-based plastics. While there is no specific literature on polymers derived directly from this compound, the principles of furan-based polymer chemistry could be applicable. The presence of the chloro and nitro substituents would be expected to influence the properties of such polymers, potentially enhancing thermal stability or creating specific interactions with other components in a composite material. A dissertation on furfural-based renewable polyesters highlights the potential of furan derivatives in creating advanced polymers with desirable properties.

Role of 5 4 Chloro 2 Nitrophenyl Furfural As a Building Block in Organic Synthesis

Precursor in Heterocyclic Synthesis

The furan (B31954) core, coupled with the aldehyde functionality of 5-(4-chloro-2-nitrophenyl)furfural, provides a robust platform for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the nitrophenyl group further influences the reactivity of the furan ring, making it a key substrate in cyclization and condensation reactions.

Research has demonstrated the utility of furfural (B47365) and its derivatives as precursors for various heterocyclic systems. nih.govrsc.org For instance, 5-aryl-2-furaldehydes, including the analogous this compound, are key starting materials for producing complex heterocyclic structures. One notable application involves the synthesis of morpholine (B109124) derivatives. The related compound, 5-(4-chloro-2-nitrophenyl)-2-furoic acid, is converted to its acyl chloride and subsequently reacted with morpholine to yield 4-[5-(4-chloro-2-nitrophenyl)-2-furoyl]morpholine with a high yield of 93%. acs.org This transformation highlights the utility of the furan scaffold in constructing nitrogen-containing heterocycles.

Furthermore, the aldehyde group of this compound is a prime site for condensation reactions to form larger heterocyclic systems. In a similar vein, chalcones, which are precursors to flavonoids and isoflavonoids, have been synthesized from the closely related 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde (B448439). pensoft.net These chalcones are prepared through a Claisen-Schmidt condensation with substituted triazole ketones. pensoft.net This methodology can be extended to this compound to generate a variety of complex heterocyclic frameworks. The general reactivity of 5-(nitrophenyl)-2-furaldehydes with various nitrogen-based nucleophiles to form derivatives like thiosemicarbazones and cyanoacetylhydrazones further underscores their importance as precursors to nitrogen and sulfur-containing heterocycles. researchgate.net